molecular formula C8H9BrN2O2 B3275094 Methyl 2-[(5-bromopyridin-2-yl)amino]acetate CAS No. 620175-59-9

Methyl 2-[(5-bromopyridin-2-yl)amino]acetate

Cat. No. B3275094
CAS No.: 620175-59-9
M. Wt: 245.07 g/mol
InChI Key: YEUURHOSIOKYFP-UHFFFAOYSA-N
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Patent
US07741339B2

Procedure details

A 50% solution of TFA in CH2Cl2 (200 mL) was added to 5-bromo-2-[N-(tert-butoxycarbonyl)-N-(methoxycarbonylmethyl)amino]pyridine (16.5 g, 46 mmole). After stirring for 45 min the reaction was concentrated to dryness, and the residue was diluted with 1.0 N Na2CO3 (300 mL). The mixture was extracted with EtOAc (300 mL), and the organic layer was washed with brine, dried (Na2SO4), and concentrated to dryness under vacuum. The title compound (11.32 g, 100%) was obtained as a white solid: 1H NMR (400 MHz, CDCl3) δ 8.13 (d, J=2.3 Hz, 1 H), 7.48 (dd, 1 H), 6.40 (d, J=8.8 Hz, 1 H), 4.95 (br s, 1 H), 4.12 (d, J=5.5 Hz, 2 H), 3.78 (s, 3H).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-bromo-2-[N-(tert-butoxycarbonyl)-N-(methoxycarbonylmethyl)amino]pyridine
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
C(O)(C(F)(F)F)=O.[Br:8][C:9]1[CH:10]=[CH:11][C:12]([N:15](C(OC(C)(C)C)=O)[CH2:16][C:17]([O:19][CH3:20])=[O:18])=[N:13][CH:14]=1>C(Cl)Cl>[Br:8][C:9]1[CH:10]=[CH:11][C:12]([NH:15][CH2:16][C:17]([O:19][CH3:20])=[O:18])=[N:13][CH:14]=1

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
5-bromo-2-[N-(tert-butoxycarbonyl)-N-(methoxycarbonylmethyl)amino]pyridine
Quantity
16.5 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)N(CC(=O)OC)C(=O)OC(C)(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 45 min the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated to dryness
ADDITION
Type
ADDITION
Details
the residue was diluted with 1.0 N Na2CO3 (300 mL)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (300 mL)
WASH
Type
WASH
Details
the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under vacuum

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
BrC=1C=CC(=NC1)NCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 11.32 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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